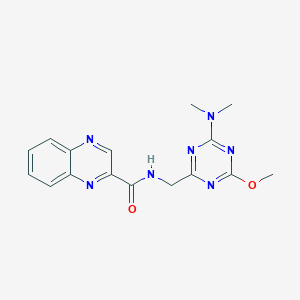

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-substituted quinoxaline-2-carboxamides are a class of compounds that have been studied for their potential biological activities . They are derived from pyrazine compounds and have been evaluated for their in vitro antimycobacterial activity .

Synthesis Analysis

The synthesis of these compounds typically involves the reaction of o-phenylene diamines with 1,2-dicarbonyl compounds . The organic layer is then washed, dried, and purified .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds .Scientific Research Applications

Synthesis and Cytotoxic Activity

Research by Deady et al. (2003) focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, exploring reactions with a range of primary amines. These compounds, closely related to the chemical structure , have shown potent cytotoxic properties against several cancer cell lines, indicating their potential as therapeutic agents in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Pharmacological Evaluation as Serotonin Antagonists

Mahesh et al. (2011) have designed and synthesized a series of quinoxalin-2-carboxamides, aiming to meet the pharmacophoric requirements for 5-HT3 receptor antagonists. These compounds, including derivatives structurally related to the molecule , demonstrated effectiveness in antagonizing the 5-HT3 receptor, suggesting their potential utility in treating disorders related to serotonin imbalance, such as depression (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Material Science and Polymer Research

In the field of materials science, Patil et al. (2011) investigated polyamides containing the quinoxaline moiety, synthesized from aromatic diamines including structures similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide. These polymers exhibited excellent thermal stability and solubility in polar solvents, indicating their potential application in advanced material sciences (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).

Novel Antimicrobial Agents

Research into the antimicrobial properties of thiazolidinone derivatives, as conducted by Patel et al. (2012), explores compounds with a structural resemblance to this compound. These studies have identified several novel compounds with promising antimicrobial activity, offering potential avenues for the development of new antibacterial and antifungal therapies (Patel, Patel, Kumari, & Patel, 2012).

Mechanism of Action

Target of Action

Quinoxaline derivatives, including quinoxaline 1,4-di-n-oxides (qdnos), have been reported to exhibit a wide range of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . These diverse activities suggest that these compounds may interact with multiple targets.

Mode of Action

It has been discovered that quinoxaline can cause dna damage . The activity of heterocycles containing one or more N-O bonds seems to be directly linked to the strength of their N-O bonds . Modes of action for similar compounds include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents .

Pharmacokinetics

The bioavailability of quinoxaline derivatives has been extensively studied , suggesting that these compounds may have favorable pharmacokinetic properties.

Result of Action

Given the reported dna damaging effect of quinoxaline , it can be inferred that this compound may induce cellular responses such as DNA repair mechanisms, cell cycle arrest, or apoptosis.

Future Directions

properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-23(2)15-20-13(21-16(22-15)25-3)9-18-14(24)12-8-17-10-6-4-5-7-11(10)19-12/h4-8H,9H2,1-3H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACUXANWLDXXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)

![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)

![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2990396.png)

![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)